molecular formula C24H19FN4O2 B11971276 3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 302918-60-1

3-(4-(Benzyloxy)phenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11971276
CAS No.: 302918-60-1
M. Wt: 414.4 g/mol
InChI Key: HKRSPBBRUBJDOI-CVKSISIWSA-N
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Description

3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a fluorobenzylidene group, and a pyrazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a benzyloxyphenyl halide with a suitable nucleophile to form the benzyloxyphenyl intermediate.

    Formation of the Pyrazole Ring: The benzyloxyphenyl intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

    Introduction of the Fluorobenzylidene Group: The final step involves the condensation of the pyrazole intermediate with a fluorobenzylidene compound under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Fluorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • (5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid

Uniqueness

3-(4-(Benzyloxy)phenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.

Properties

CAS No.

302918-60-1

Molecular Formula

C24H19FN4O2

Molecular Weight

414.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19FN4O2/c25-20-10-6-17(7-11-20)15-26-29-24(30)23-14-22(27-28-23)19-8-12-21(13-9-19)31-16-18-4-2-1-3-5-18/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+

InChI Key

HKRSPBBRUBJDOI-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F

Origin of Product

United States

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